5-Acetamido-2-methylbenzoic acid

Vue d'ensemble

Description

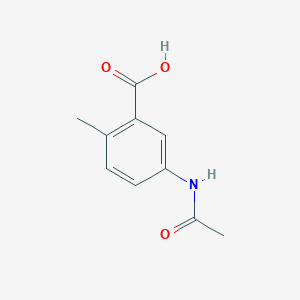

5-Acetamido-2-methylbenzoic acid (AMBA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and contains an acetamido group at the 5-position. AMBA is a white, crystalline solid with a melting point of approximately 190°C and a boiling point of approximately 350°C. It is soluble in water and ethanol, and is relatively stable in air. AMBA is used in a variety of laboratory experiments and is widely used in the synthesis of drug compounds and other organic compounds.

Applications De Recherche Scientifique

Analgesic Activity

5-Acetamido-2-methylbenzoic acid has been studied for its potential analgesic activity . The compound’s derivatives have shown promising results in in-vivo and in-silico analyses of their target interactions . This suggests that the compound could be used in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects .

Anti-Inflammatory Properties

The compound’s derivatives have been found to be effective in reducing edema formation induced by carrageenan or croton oil . This indicates that 5-Acetamido-2-methylbenzoic acid could have potential anti-inflammatory properties, making it a candidate for further research in this area .

Interaction with COX-2 Receptors

An in-silico study showed that 5-Acetamido-2-methylbenzoic acid derivatives have a better bioavailability and binding affinity with the COX-2 receptor . This suggests that the compound could be used in the development of drugs that target the COX-2 receptor, which is involved in inflammation and pain .

Pharmacokinetics and Toxicological Properties

The pharmacokinetics and toxicological properties of 5-Acetamido-2-methylbenzoic acid derivatives were predicted using computational tools . This kind of information is crucial in drug development, as it helps researchers understand how the body absorbs, distributes, metabolizes, and excretes a drug .

Synthesis of Derivatives

The compound has been used in the synthesis of its derivatives, which were prepared using classic methods of acylation reactions with anhydride or acyl chloride . This suggests that 5-Acetamido-2-methylbenzoic acid could be a useful starting material in the synthesis of a variety of other compounds .

In-Vivo Anti-Nociceptive Activity

The in-vivo anti-nociceptive activity of 5-Acetamido-2-methylbenzoic acid derivatives was investigated by means of a writhing test induced by acetic acid . This suggests that the compound could be used in the development of drugs that relieve pain .

Mécanisme D'action

Target of Action

The primary target of 5-Acetamido-2-methylbenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .

Mode of Action

5-Acetamido-2-methylbenzoic acid interacts with the COX-2 receptor, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation .

Biochemical Pathways

The compound’s interaction with the COX-2 receptor affects the prostanoid biosynthesis pathway . By inhibiting COX-2, the compound can reduce the production of prostanoids, which are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Pharmacokinetics

An in-silico study suggested that 5-acetamido-2-methylbenzoic acid derivatives have better bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of 5-Acetamido-2-methylbenzoic acid is its anti-inflammatory effect , which is achieved by inhibiting the COX-2 receptor and subsequently reducing the production of prostanoids . This can lead to a decrease in inflammation and associated symptoms such as pain .

Action Environment

The action of 5-Acetamido-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by factors such as the presence of food in the stomach, the pH of the stomach, and the individual’s metabolic rate . .

Propriétés

IUPAC Name |

5-acetamido-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWTGQYHKEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)

![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)

![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)